Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
CAS No.: 2305253-30-7
Cat. No.: VC7199581
Molecular Formula: C14H26ClNO3
Molecular Weight: 291.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305253-30-7 |
|---|---|
| Molecular Formula | C14H26ClNO3 |
| Molecular Weight | 291.82 |
| IUPAC Name | tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |
| Standard InChI Key | CXSQDJLEIOJVND-WOTSFZPSSA-N |
| SMILES | CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |
Introduction
Chemical Identity and Structural Features
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride belongs to the class of bicyclic carbamates. Its structure integrates three key components:
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A cyclobutane ring substituted at the 1- and 3-positions with carboxylate and piperidinyl groups, respectively.
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A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthesis.
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A hydrochloride salt form, improving solubility for pharmacological studies .
The molecular formula is deduced as C₁₅H₂₆N₂O₃·HCl, yielding a molecular weight of 291.82 g/mol. Stereochemical considerations arise from the hydroxyl and piperidinyl substituents on the cyclobutane ring, though specific configurations (e.g., R or S) remain unspecified in available literature .
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): For assigning proton and carbon environments.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): Assessing purity >95% .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₃·HCl |
| Molecular Weight | 291.82 g/mol |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
| Stability | Stable under inert atmosphere |
| Melting Point | Not reported |
The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays. The Boc group confers stability against nucleophilic attack, a critical feature for handling and storage .
Biological Activity and Mechanism
Muscarinic Receptor Interaction
Structural analogs of this compound exhibit muscarinic receptor antagonism, particularly at M₂ subtypes . The piperidinyl group is hypothesized to mimic acetylcholine’s quaternary ammonium moiety, enabling competitive binding to muscarinic receptors.
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
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Use personal protective equipment (PPE) including gloves and goggles.
Structural Analogues and Comparative Analysis
Key Observations:
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